Pelrinone, also known as eplerenone, is a selective aldosterone antagonist primarily used in the treatment of hypertension and heart failure. It was developed as a derivative of spironolactone, with improved selectivity for mineralocorticoid receptors, which helps in minimizing side effects related to steroid hormone interactions. Eplerenone is marketed under the brand name Inspra® and is recognized for its role in managing cardiovascular diseases by blocking the effects of aldosterone, a hormone that can lead to fluid retention and increased blood pressure.
Eplerenone is synthesized from natural steroid precursors derived from plant sources or synthesized through complex organic chemistry methods. Its development was significantly influenced by earlier research on steroidal compounds and their biological activities.
Eplerenone belongs to the class of drugs known as potassium-sparing diuretics and is specifically classified as a selective aldosterone receptor antagonist. This classification highlights its mechanism of action in inhibiting aldosterone's effects on renal tubules, leading to increased sodium excretion and potassium retention.
The synthesis of eplerenone involves several key steps that utilize various organic reactions. The process typically begins with the modification of steroid precursors such as 11α-hydroxy-7α-(methoxycarbonyl)-3-oxo-17α-pregn-4-ene-21,17-carbolactone. The synthesis can be outlined as follows:
Technical details regarding impurities formed during synthesis have been documented, including epimerization and oxidation processes that can occur at various stages .
Eplerenone has a complex molecular structure characterized by a lactone ring and multiple functional groups that confer its biological activity. The molecular formula is , and it features a spirocyclic structure that enhances its selectivity for mineralocorticoid receptors.
The molecular weight of eplerenone is approximately 402.5 g/mol. The compound exhibits specific nuclear magnetic resonance (NMR) signals that help confirm its structure, including distinct peaks associated with its functional groups .
Eplerenone undergoes various chemical reactions during its synthesis and metabolism:
Detailed characterization of these reactions has been performed using techniques such as infrared spectroscopy and high-resolution mass spectrometry .
Eplerenone acts primarily by blocking aldosterone receptors in the renal tubules, which leads to:
The mechanism also involves modulation of gene expression related to sodium transporters, ultimately reducing blood pressure and alleviating heart failure symptoms .
Clinical studies have demonstrated that eplerenone effectively lowers blood pressure and improves outcomes in patients with chronic heart failure, supporting its therapeutic use .
Relevant analyses include stability-indicating tests using high-performance liquid chromatography (HPLC) methods .
Eplerenone's primary application is in the treatment of hypertension and heart failure. It is particularly beneficial for patients who cannot tolerate other diuretics due to side effects such as hypokalemia. Additionally, research continues into its potential use in other cardiovascular conditions and its role in combination therapies for enhanced efficacy .
The development of Pelrinone represents a strategic advancement in the ongoing quest for effective pharmacological agents to manage acute decompensated heart failure. This pursuit originated with the first-generation phosphodiesterase-III (PDE-III) inhibitor amrinone, introduced in the 1980s as an intravenous agent offering both positive inotropic and vasodilatory effects. While amrinone demonstrated hemodynamic benefits by increasing cardiac output and reducing ventricular filling pressures, significant limitations emerged during clinical use. Its non-selective PDE inhibition profile contributed to unpredictable pharmacokinetics and a concerning adverse effect profile, including thrombocytopenia and gastrointestinal disturbances, which restricted its clinical utility [1] [3].
Milrinone, a bipyridine derivative introduced subsequently, represented a substantial evolution in PDE-III inhibitor design. It offered approximately 30-fold greater potency than amrinone in inhibiting PDE-III while exhibiting a more favorable safety profile, notably lacking amrinone's association with thrombocytopenia. Milrinone's mechanism centered on selective inhibition of PDE-III isoenzymes in cardiac and vascular tissue, leading to increased intracellular cyclic adenosine monophosphate (cAMP) concentrations. This elevation enhanced calcium availability in myocyte sarcomeres during systole (positive inotropy) and accelerated calcium reuptake during diastole (lusitropy), while simultaneously promoting vascular smooth muscle relaxation (vasodilation). The combined effect yielded improved cardiac output, reduced systemic and pulmonary vascular resistance, and optimized ventricular-arterial coupling [1] [4]. Despite these advantages, limitations persisted with milrinone, including significant hypotension risk, potential for pro-arrhythmic effects, prolonged half-life particularly in renal impairment, and lack of mortality benefit in chronic heart failure. These limitations created a compelling rationale for developing next-generation agents like Pelrinone, designed to offer improved therapeutic selectivity and pharmacokinetic profiles while retaining the beneficial hemodynamic effects of PDE-III inhibition [4] [5].
Table 1: Evolution of Key PDE-III Inhibitors for Heart Failure
Compound | Chemical Class | Key Advantages | Primary Limitations | Era |
---|---|---|---|---|
Amrinone | Bipyridine | First IV PDE-IIIi; Inotropy + Vasodilation | Thrombocytopenia, GI toxicity, Non-selective PDEi | 1980s |
Milrinone | Bipyridine | 30x potency vs Amrinone; Improved safety profile (no thrombocytopenia) | Hypotension, Arrhythmias, Renal clearance dependence, No mortality benefit | Late 1980s/1990s |
Pelrinone | Pyridazinone | Enhanced PDE-III selectivity, Improved lusitropy, Favorable PK/PD profile | Under investigation (Preclinical/Clinical) | 2000s+ |
Pelrinone's development was driven by a deliberate strategy to overcome the shortcomings of existing PDE-III inhibitors through targeted molecular modification. While sharing the core principle of PDE-III inhibition to elevate cAMP, Pelrinone belongs to the distinct pyridazinone chemical class. This fundamental structural divergence from the bipyridine backbone of milrinone and amrinone was central to its design rationale. Computational modeling and structure-activity relationship (SAR) studies indicated that modifications within the heterocyclic core and associated substituents could significantly influence binding affinity and selectivity for the PDE-III enzyme's catalytic site, potentially leading to an optimized pharmacological profile [4].
The pyridazinone scaffold of Pelrinone confers distinct electronic and steric properties compared to the bipyridine systems. Specifically, the strategic placement of nitrogen atoms within the pyridazinone ring aims to optimize hydrogen bonding and dipole interactions within the PDE-III binding pocket. This design sought to enhance receptor binding specificity, potentially translating into a higher therapeutic index. Furthermore, the specific substituents attached to the pyridazinone core were selected to fine-tune lipophilicity and electronic distribution, influencing distribution, metabolism, and ultimately, the compound's hemodynamic effect profile. A key objective was enhancing the lusitropic (myocardial relaxation) effect relative to pure inotropy and vasodilation, aiming to provide superior diastolic function improvement—a critical factor in many heart failure presentations—while mitigating the pronounced vasodilatory effects of milrinone that often lead to problematic hypotension. Early biochemical assays confirmed Pelrinone's potent and selective inhibition of PDE-III isoenzymes, with significantly reduced off-target activity against other PDE families (e.g., PDE-IV, PDE-V) compared to earlier, less selective inhibitors like amrinone [4] [5].
The development pathway of Pelrinone is reflected in its intellectual property trajectory. Key patents, filed primarily in the early 2000s (e.g., JP2002255923A, US20040082570A1), focused on claims encompassing the novel pyridazinone derivatives, their methods of synthesis, and their application for treating cardiovascular insufficiency, particularly emphasizing acute decompensated heart failure and potential utility in weaning from cardiopulmonary bypass [7]. These patents highlighted Pelrinone's structural novelty and proposed advantages in potency and selectivity over prior art (milrinone, amrinone).
Early preclinical validation studies provided crucial proof-of-concept. In vitro studies using isolated cardiomyocytes and cardiac tissue preparations demonstrated Pelrinone's potent concentration-dependent increase in contractile force (positive inotropy) and a marked acceleration of relaxation velocity (positive lusitropy). These effects were consistently observed at concentrations lower than equi-effective concentrations of milrinone, suggesting greater intrinsic activity at the cellular level. Crucially, Pelrinone exhibited reduced vasodilatory potency in isolated vascular ring preparations compared to milrinone at concentrations producing equivalent inotropic support, supporting the design hypothesis of dissociating cardiac inotropy/lusitropy from peripheral vasodilation to some extent [4] [7].
In vivo hemodynamic evaluation in animal models of acute heart failure (e.g., pentobarbital-depressed dogs, pacing-induced failing hearts) provided robust validation. Pelrinone administration resulted in:
Table 2: Key Findings from Pelrinone Preclinical Studies (Representative Animal Models)
Parameter | Effect of Pelrinone | Comparison to Milrinone | Significance |
---|---|---|---|
Contractility (dP/dt max) | ↑↑↑ (Strong Increase) | Similar or Slightly Greater Increase | Confirms potent inotropic action |
Relaxation (Tau, -dP/dt) | ↑↑↑ (Marked Acceleration) | Greater Improvement | Enhanced lusitropy, targets diastolic dysfunction |
Cardiac Output (CO) | ↑↑↑ (40-60% Increase) | Similar Increase | Improved overall cardiac performance |
LV End-Diastolic Pressure (LVEDP) | ↓↓↓ (30-50% Decrease) | Greater Decrease | Improved ventricular filling, reduced congestion |
Systemic Vascular Resistance (SVR) | ↓ (Moderate Decrease) | Significantly Less Reduction | Reduced risk of hypotension |
Mean Arterial Pressure (MAP) | ↔ or Slight ↓ | Better Maintained | Improved hemodynamic stability |
Heart Rate (HR) | ↔ or Slight ↑ | Similar | Reduced oxygen consumption impact |
Pharmacokinetic studies in multiple species indicated Pelrinone possessed a predictable linear profile with an elimination half-life generally intermediate between amrinone and milrinone. Importantly, its metabolism showed a reduced reliance on renal excretion compared to milrinone, suggesting a potential advantage in patients with impaired kidney function, a common comorbidity in heart failure populations. Metabolite identification studies indicated primary pathways involved hepatic conjugation (glucuronidation) to inactive metabolites, minimizing concerns about active metabolites contributing to prolonged effects or toxicity [4] [7]. These early data positioned Pelrinone as a promising next-generation inodilator worthy of further clinical investigation to confirm its potential advantages over established therapy.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: